Chloromethyl isobutyrate
Overview
Description
Chloromethyl isobutyrate is an organic compound with the molecular formula C5H9ClO2. It is also known by other names such as chloromethyl 2-methylpropanoate and chloromethyl 2-methylpropionate . This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Chloromethyl isobutyrate is a chemical compound with the molecular formula C5H9ClO2 It’s worth noting that isobutyric acid, a related compound, has been found to interact with 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in pseudomonas fluorescens .
Biochemical Pathways
These are final products of the microbiota fermentation of dietary compounds that reach the colon undigested or partially undigested . The gut microbiota is also capable of producing low levels of BCFAs, which have been scarcely studied in the context of gut-microbiota interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is classified as a flammable liquid and can cause serious eye damage . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should also be stored in a well-ventilated place and kept cool . These precautions suggest that the compound’s action and stability can be significantly affected by environmental conditions.
Preparation Methods
Chloromethyl isobutyrate can be synthesized through several methods. One common synthetic route involves the reaction of isobutyric acid with chloromethyl sulfochloridate in the presence of a phase transfer catalyst such as tetra(n-butyl)ammonium hydrogensulfate and a base like sodium bicarbonate in dichloromethane at room temperature . The reaction mixture is then stirred overnight, and the product is isolated by washing with water and drying over anhydrous sodium sulfate.
Chemical Reactions Analysis
Chloromethyl isobutyrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form isobutyric acid and hydrochloric acid.
Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include bases like sodium bicarbonate, catalysts such as tetra(n-butyl)ammonium hydrogensulfate, and solvents like dichloromethane .
Scientific Research Applications
Chloromethyl isobutyrate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: It is employed in the preparation of chloromethylated polystyrene particles, which are used in various polymerization reactions.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients.
Comparison with Similar Compounds
Chloromethyl isobutyrate can be compared with other similar compounds such as:
Chloromethyl acetate: Similar in structure but with an acetate group instead of an isobutyrate group.
Chloromethyl propionate: Similar but with a propionate group.
Chloromethyl benzoate: Contains a benzoate group instead of an isobutyrate group.
This compound is unique due to its specific reactivity and applications in organic synthesis and polymer chemistry.
Properties
IUPAC Name |
chloromethyl 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUWVORABZTBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433674 | |
Record name | CHLOROMETHYL ISOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61644-18-6 | |
Record name | CHLOROMETHYL ISOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloromethyl 2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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